molecular formula C21H25N3O B5885255 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5885255
M. Wt: 335.4 g/mol
InChI Key: TXAOBXPEVHDXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as PTAI, is a synthetic compound that has shown potential in various scientific research applications. PTAI belongs to the class of tetrahydroisoquinoline derivatives and has been synthesized using various methods.

Mechanism of Action

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of MAO, which is responsible for the degradation of dopamine and serotonin. MAO exists in two isoforms, MAO-A and MAO-B. This compound has been shown to selectively inhibit the activity of MAO-A. Inhibition of MAO-A can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression. This compound has also been shown to have antioxidant activity, which can protect the brain from oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system.

Advantages and Limitations for Lab Experiments

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized using different methods. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One future direction is to investigate the potential of this compound as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Another future direction is to investigate the mechanism of action of this compound. Further studies are needed to determine the exact mechanism of action of this compound and its selectivity for MAO-A. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound.

Synthesis Methods

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. This compound can be synthesized using the Mannich reaction by reacting 1-phenylpiperazine, formaldehyde, and tetrahydroisoquinoline in the presence of an acid catalyst. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. This compound can be synthesized using the reductive amination method by reacting 1-phenylpiperazine, tetrahydroisoquinoline, and paraformaldehyde in the presence of sodium cyanoborohydride.

Scientific Research Applications

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has shown potential in various scientific research applications, including as a potential drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. This compound has been shown to inhibit monoamine oxidase (MAO) activity, which is responsible for the degradation of dopamine and serotonin. Dopamine and serotonin are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. Inhibition of MAO activity can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(24-11-10-18-6-4-5-7-19(18)16-24)17-22-12-14-23(15-13-22)20-8-2-1-3-9-20/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAOBXPEVHDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.